molecular formula C14H18FNO2 B13148695 2-(1-Benzylpiperidin-4-YL)-2-fluoroacetic acid

2-(1-Benzylpiperidin-4-YL)-2-fluoroacetic acid

Cat. No.: B13148695
M. Wt: 251.30 g/mol
InChI Key: IQTABYZOWCTZSA-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-YL)-2-fluoroacetic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a fluoroacetic acid moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-YL)-2-fluoroacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Addition of the Fluoroacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and prevent decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-YL)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Compounds with various functional groups replacing the fluoro group.

Scientific Research Applications

2-(1-Benzylpiperidin-4-YL)-2-fluoroacetic acid has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-YL)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Shares the piperidine and benzyl moieties but differs in the presence of a sulfanylbutanamide group.

    N-(2-(1-(2-fluorobenzyl)piperidin-4-yl)ethyl)-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxamide: Contains a similar piperidine structure with additional functional groups.

Uniqueness

2-(1-Benzylpiperidin-4-YL)-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

2-(1-benzylpiperidin-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C14H18FNO2/c15-13(14(17)18)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,18)

InChI Key

IQTABYZOWCTZSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C(=O)O)F)CC2=CC=CC=C2

Origin of Product

United States

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